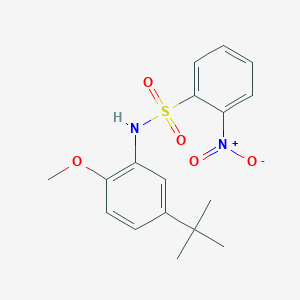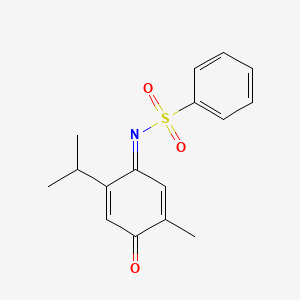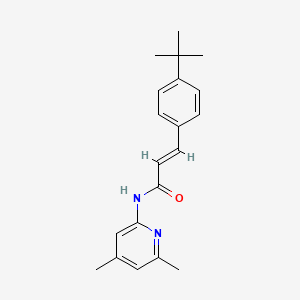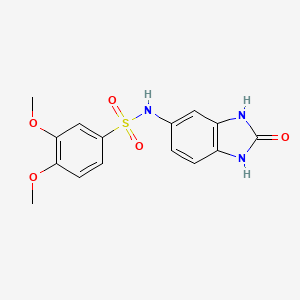
N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NBBS is a sulfonamide derivative that has been synthesized through a multi-step process involving the reaction of 5-tert-butyl-2-methoxyaniline and 2-nitrobenzenesulfonyl chloride.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has been studied for its potential use in the treatment of conditions such as rheumatoid arthritis and cancer. In agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of certain weeds without harming crops. In environmental science, this compound has been studied for its potential use in water treatment. It has been shown to effectively remove heavy metals from contaminated water.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce pain in animal models of inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide derivatives. It has been shown to have a low acute toxicity in animal models. However, one limitation of using this compound is its limited solubility in water. This can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of this compound as a potential treatment for other inflammatory conditions such as osteoarthritis. Additionally, further research could be conducted on the potential use of this compound as a herbicide or water treatment agent.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide involves a multi-step process that begins with the reaction of 5-tert-butyl-2-methoxyaniline and 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a solvent such as ethanol. The final product is a white crystalline solid that has a melting point of around 180-182°C.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)12-9-10-15(24-4)13(11-12)18-25(22,23)16-8-6-5-7-14(16)19(20)21/h5-11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMIYEKMGZUIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5784974.png)

![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)

![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)

![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)

![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)
